molecular formula C8H4Cl2N2S B2443540 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole CAS No. 338407-87-7

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole

Cat. No.: B2443540
CAS No.: 338407-87-7
M. Wt: 231.09
InChI Key: UUMPICDKKJNEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C8H4Cl2N2S and its molecular weight is 231.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole and its derivatives have been investigated for their antimicrobial properties. A study by (Sah et al., 2014) detailed the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. These compounds demonstrated moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi.

Structural and Electronic Properties

The structural and electronic properties of this compound have been the subject of detailed research. (Kerru et al., 2019) conducted a comparison between observed and DFT calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, providing insights into its molecular geometry, electronic properties, and potential applications in materials science, particularly as a non-linear optical (NLO) material.

Corrosion Inhibition

This compound derivatives have been studied for their role in corrosion inhibition. (Bentiss et al., 2007) explored the influence of new 2,5-disubstituted 1,3,4-thiadiazoles on the corrosion behavior of mild steel in acidic solutions, finding correlations between quantum chemical parameters and inhibition efficiencies.

Antiviral Activity

Studies have also explored the antiviral applications of this compound. (Chen et al., 2010) synthesized 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides and evaluated their antiviral activity, identifying compounds with anti-tobacco mosaic virus activity.

Anticonvulsant Activity

The compound and its derivatives have also been examined for potential anticonvulsant activity. Research by (Srivastava & Pandeya, 1993) on 3-arylamino-4-aryl-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazoles indicated significant anticonvulsant activity without associated side effects or sedation.

Antifungal and Insecticidal Activity

The fungicidal and insecticidal potential of thiadiazole derivatives, including those with a this compound structure, has been a subject of study. (Chen et al., 2000) synthesized and evaluated 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) for fungicidal activity against Rhizoctonia solani, a major rice disease.

Properties

IUPAC Name

5-chloro-4-(4-chlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMPICDKKJNEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.